molecular formula C5H11NO2 B104118 (S)-morpholin-3-ylmethanol CAS No. 211053-50-8

(S)-morpholin-3-ylmethanol

Cat. No.: B104118
CAS No.: 211053-50-8
M. Wt: 117.15 g/mol
InChI Key: UCDFBOLUCCNTDQ-YFKPBYRVSA-N
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Description

(S)-morpholin-3-ylmethanol is a chiral compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom, and a hydroxymethyl group attached to the third carbon of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-morpholin-3-ylmethanol can be synthesized through several methods. One common approach involves the reduction of (S)-morpholin-3-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.

Another method involves the asymmetric reduction of morpholin-3-one using chiral catalysts or enzymes to obtain the desired enantiomer. This approach is particularly useful for producing enantiomerically pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-morpholin-3-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Further reduction of the hydroxyl group can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with tosyl chloride can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Tosyl chloride in pyridine, followed by nucleophiles like sodium azide or potassium cyanide.

Major Products

    Oxidation: Morpholin-3-one or morpholin-3-aldehyde.

    Reduction: Morpholin-3-ylmethane.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-morpholin-3-ylmethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.

    Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with analgesic, anti-inflammatory, or antimicrobial properties.

    Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-morpholin-3-ylmethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, if used as a drug precursor, the compound may be metabolized to an active form that exerts its effects by binding to specific molecular targets, such as enzymes or receptors involved in pain or inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-morpholin-3-ylmethanol: The enantiomer of (S)-morpholin-3-ylmethanol, which may have different biological activities and properties.

    Morpholin-3-one: The oxidized form of this compound, used as an intermediate in various chemical syntheses.

    Morpholin-3-ylmethane: The fully reduced form, which lacks the hydroxyl group.

Uniqueness

This compound is unique due to its chiral nature, which can lead to enantioselective interactions in biological systems. This property makes it valuable in the synthesis of enantiomerically pure pharmaceuticals, where the specific enantiomer can have distinct therapeutic effects compared to its counterpart.

Properties

IUPAC Name

[(3S)-morpholin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDFBOLUCCNTDQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363824
Record name (S)-morpholin-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211053-50-8
Record name (3S)-3-Morpholinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211053-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-morpholin-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Hydroxymethylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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